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Compound of Interest

Compound Name: 3-Bromo-2-nitrobenzaldehyde

Cat. No.: B145937

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde: Synthesis, Properties, and
Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: 3-Bromo-2-nitrobenzaldehyde is a highly functionalized aromatic carbonyl
compound that serves as a pivotal building block in modern organic synthesis. Its strategic
substitution pattern—featuring an aldehyde, a nitro group, and a bromine atom in a specific
ortho/meta arrangement—renders it a versatile precursor for the construction of complex
molecular architectures. The electron-withdrawing nature of the ortho-nitro group significantly
activates the aldehyde for nucleophilic attack, while the bromine atom provides a reactive
handle for cross-coupling reactions. This guide provides an in-depth analysis of 3-Bromo-2-
nitrobenzaldehyde, consolidating its physicochemical properties, validated synthesis
protocols, reactivity profile, and critical applications for professionals in pharmaceutical
research and chemical development.

Physicochemical and Spectroscopic Data

The accurate identification and characterization of a reagent are fundamental to its effective
use in research and development. 3-Bromo-2-nitrobenzaldehyde is a distinct, stable solid at
room temperature.

Core Compound Properties
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Quantitative data for 3-Bromo-2-nitrobenzaldehyde has been consolidated from multiple
authoritative sources to ensure accuracy for experimental design.

Property Value Source(s)
CAS Number 882772-99-8 [11[2]
Molecular Formula C7H4BrNOs [1]
Molecular Weight 230.02 g/mol [1]

IUPAC Name 3-bromo-2-nitrobenzaldehyde [2]
Appearance White to Yellow Solid [2]

Melting Point 75-77 °C

Boiling Point 298.7 £ 25.0 °C (Predicted)

Density 1.781 + 0.06 g/cm? (Predicted)

Sparingly soluble in water;
soluble in common organic

Solubility solvents such as General Chemical Principles
dichloromethane, ethyl

acetate, and acetone.

Spectroscopic Signature

While public spectral database entries are limited, the compound's structure has been
unequivocally confirmed through standard spectroscopic methods as cited in synthetic
literature. The expected spectral features are dictated by its functional groups.

e 1H NMR: The spectrum is characterized by a highly deshielded aldehyde proton signal
(typically > 10 ppm) and distinct signals in the aromatic region, with coupling patterns
consistent with a 1,2,3-trisubstituted benzene ring.

e 13C NMR: The spectrum will show a carbonyl carbon signal (typically 4 > 185 ppm), and six
distinct aromatic carbon signals, including those directly attached to the electron-withdrawing
nitro group and the bromine atom.
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» IR Spectroscopy: Key vibrational bands are expected for the C=0 stretch of the aldehyde
(approx. 1700-1720 cm~1), and asymmetric and symmetric stretches for the C-NO2z group
(approx. 1520-1560 cm~* and 1345-1385 cm™1, respectively).

Note: The characterization of 3-Bromo-2-nitrobenzaldehyde by NMR has been reported in
the scientific literature, confirming its structural identity through these expected features.

Synthesis Protocol: Electrophilic Nitration

The most direct and reliable synthesis of 3-Bromo-2-nitrobenzaldehyde is achieved through
the regioselective electrophilic nitration of 3-bromobenzaldehyde. The bromine atom is a weak
deactivating group but directs electrophiles to the ortho and para positions. The aldehyde is a
meta-directing group. The ortho position relative to the bromine is sterically hindered and
electronically deactivated by the aldehyde, leading to preferential nitration at the C2 position.

Experimental Methodology

The following protocol is adapted from a validated procedure described in the doctoral thesis of
Dr. Jean-Francois Briere.

Reaction: Electrophilic Nitration of 3-Bromobenzaldehyde

Materials:

3-Bromobenzaldehyde

e Fuming Nitric Acid (HNOs)

e Concentrated Sulfuric Acid (H2S0O4, 98%)

e |ce

e Dichloromethane (CH2Cl2)

o Saturated Sodium Bicarbonate Solution (NaHCO3)

¢ Anhydrous Magnesium Sulfate (MgSOa)
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Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a dropping funnel, add concentrated sulfuric acid (1.4 mL).

Cooling: Cool the flask in an ice-water bath to 0 °C.

Substrate Addition: Slowly add 3-bromobenzaldehyde (315 pL, 2.7 mmol) to the cold sulfuric
acid over a period of 20 minutes, ensuring the temperature remains at 0 °C.

Nitrating Mixture: To the dropping funnel, add fuming nitric acid (100 pL).

Nitration: Add the nitric acid dropwise to the reaction mixture, maintaining a temperature of O
°C.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1
hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting
material is consumed.

Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate will form.
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

Neutralization: Combine the organic layers and wash carefully with saturated sodium
bicarbonate solution until effervescence ceases, followed by a wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl
acetate gradient) to afford 3-Bromo-2-nitrobenzaldehyde as a yellow solid.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-Bromo-2-nitrobenzaldehyde.
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Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Bromo-2-nitrobenzaldehyde is dominated by the interplay of its three
functional groups.

o Aldehyde Group: The aldehyde is the primary site for nucleophilic addition. The powerful
electron-withdrawing effect of the adjacent nitro group makes the carbonyl carbon
exceptionally electrophilic, facilitating reactions like Wittig olefination, Grignard additions, and
reductive aminations.

» Nitro Group: The nitro group is readily reduced to an amine using various reagents (e.g.,
SnClz, H2/Pd-C, iron powder). This transformation is fundamental to its use in heterocyclic
synthesis, as the resulting 2-amino-3-bromobenzaldehyde is a precursor to quinazolines and
other fused ring systems.

e Bromo Group: The bromine atom is a versatile handle for forming new carbon-carbon or
carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as
Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for late-stage diversification of
molecules derived from the aldehyde or nitro group.

Application in Heterocyclic Synthesis: A Gateway to
Bioactive Scaffolds

A paramount application of 3-Bromo-2-nitrobenzaldehyde in drug discovery is its use as a
starting material for the synthesis of quinazolines. The quinazoline scaffold is a well-known
"privileged structure” found in numerous approved drugs, including kinase inhibitors for cancer
therapy.

Representative Protocol: Synthesis of an 8-Bromo-
substituted Quinazoline

This protocol illustrates the conversion of 3-Bromo-2-nitrobenzaldehyde into a quinazoline
core structure through a reductive cyclization strategy. This is a representative method based
on established chemical transformations.

Objective: To synthesize an 8-bromo-2-substituted-quinazoline derivative.
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Step A: Reductive Amination

o Dissolve 3-Bromo-2-nitrobenzaldehyde (1.0 eq) and a primary amine (R-NHz, 1.1 eq) in a
suitable solvent like methanol or dichloroethane.

e Add areducing agent, such as sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 eq), portion-
wise at room temperature.

 Stir the reaction for 12-24 hours, monitoring by TLC.

e Upon completion, quench the reaction with water and extract with an organic solvent. The
resulting secondary amine is often used in the next step without extensive purification.

Step B: Nitro Group Reduction and Cyclization
» Dissolve the crude secondary amine from Step A in ethanol or acetic acid.

e Add a reducing agent for the nitro group, such as tin(ll) chloride dihydrate (SnClz-2H20, 4-5
eq).

o Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reduction of the nitro group to
an amine is followed by spontaneous intramolecular cyclization with the in-situ formed
iminium ion (or its equivalent) to form the dihydroquinazoline, which then oxidizes to the
aromatic quinazoline.

o Cool the reaction, neutralize with a base (e.g., saturated NaHCOs3), and extract with ethyl
acetate.

 Purify the product by column chromatography to yield the target 8-bromoquinazoline.

Application Workflow Diagram

Step A: Reductive Amination Step B: Reductive Cyclization

P React with R-NHz i Intermediate: i Reduce with SnCl2 9 .
S;Elomoz2nirohenzaldehyde *[ + NaBH(OAC)s ™} N-((3-bromo-2-nitropheny))methyhamine { |~ Heat to reflux BN R ORI
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Caption: Reductive cyclization pathway to 8-bromoquinazolines.

Safety and Handling

3-Bromo-2-nitrobenzaldehyde must be handled with appropriate personal protective
equipment (PPE) in a well-ventilated fume hood.

Hazard Class Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed GHSO07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritation GHSO07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye GHSO07 (Exclamation Mark)

irritation

H335: May cause respiratory )
STOT SE 3 ritati GHSO07 (Exclamation Mark)
irritation

Precautionary Measures:
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
e P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

3-Bromo-2-nitrobenzaldehyde is a chemical intermediate of significant value, particularly for
the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties
and reliable synthetic protocols make it a dependable reagent. The compound’s true utility is
realized in its reactivity, offering three distinct functional handles that can be manipulated to
create diverse and complex molecular scaffolds. Its role as a precursor to quinazolines
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highlights its importance in modern medicinal chemistry, providing a direct route to a class of
compounds with proven therapeutic relevance. This guide serves as a foundational resource
for scientists looking to leverage the unique chemical potential of 3-Bromo-2-
nitrobenzaldehyde in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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